molecular formula C16H17FN4O3S B2766905 N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide CAS No. 946353-95-3

N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2766905
CAS No.: 946353-95-3
M. Wt: 364.4
InChI Key: QNNPOWHUCHCYPR-UHFFFAOYSA-N
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Description

The compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and an N-(2-methoxyethyl)ethanediamide moiety at position 2. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and cyclization, akin to methods described for heterocyclic systems in and . Key structural attributes include:

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects.
  • Methoxyethyl ethanediamide: A polar side chain that may improve solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3S/c1-24-7-6-18-15(22)16(23)19-14-12-8-25-9-13(12)20-21(14)11-4-2-10(17)3-5-11/h2-5H,6-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNPOWHUCHCYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the fluorophenyl group and the oxamide moiety. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to meet the demand for research and development purposes.

Chemical Reactions Analysis

N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

    Hydrolysis: The oxamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, while the thieno[3,4-c]pyrazole core contributes to its biological activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycle Variations
  • Thieno[3,4-c]pyrazole vs. 1,2,4-Triazoles (): Triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism between thione and thiol forms, influencing reactivity . Thienopyrazole’s fused structure provides rigidity compared to non-fused triazoles, which may affect binding to biological targets.
  • Thieno[3,4-c]pyrazole vs. Thieno[2,3-d]pyrimidines (): Thieno[2,3-d]pyrimidines (e.g., compound 8b in ) feature a pyrimidine ring instead of pyrazole, altering electronic properties and hydrogen-bonding capacity .
Substituent Analysis
  • Fluorinated Aryl Groups: The 4-fluorophenyl group in the target compound mirrors substituents in triazole derivatives (e.g., compound [10–15] in ) and chromen-pyrazolo[3,4-d]pyrimidines (), which are associated with enhanced bioactivity and stability . In contrast, trifluoromethylphenoxy groups in increase lipophilicity but may reduce solubility compared to single fluorine substituents .
  • Methoxyethyl vs. Other Polar Groups :

    • The 2-methoxyethyl side chain in the target compound is structurally distinct from the dimethoxyethane -linked boronic acids in or methoxypropyl groups in pesticide analogs () . Its ether linkage balances hydrophilicity and flexibility.

Physical and Spectral Properties

Property Target Compound Triazoles [7–9] Thienopyrimidine 8b Chromen-Pyrimidine
IR C=O Stretch (cm⁻¹) Expected ~1660–1680 (amide) Absent (C=O converted to C=S) 1685 (amide) Not reported
Molecular Weight ~450–500 (estimated) 400–450 438.4 589.1
Melting Point Not reported Not reported 175–178°C (similar amides) 175–178°C
  • Key Observations: The target compound’s amide C=O IR stretch aligns with ’s thienopyrimidine derivatives . Molecular weight is lower than ’s chromen-pyrimidines, suggesting better bioavailability .

Biological Activity

N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide is a thienopyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. The compound features a unique molecular structure that may interact with various biological targets, leading to therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4O2SC_{17}H_{19}FN_{4}O_{2}S, with a molecular weight of approximately 362.42 g/mol. The structure includes a thieno[3,4-c]pyrazole core, a fluorophenyl substituent, and an ethanediamide moiety. These features suggest diverse chemical reactivity and potential interactions with biological systems.

PropertyValue
Molecular FormulaC17H19FN4O2SC_{17}H_{19}FN_{4}O_{2}S
Molecular Weight362.42 g/mol
Melting PointNot specified
SolubilityNot specified

The biological activity of this compound may involve the modulation of specific enzymes or receptors in the body. Preliminary studies suggest that it could interact with serotonin receptors and other targets involved in neurotransmission and metabolic pathways.

Biological Activity

Research indicates that thienopyrazole derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Some studies have shown that thienopyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : These compounds may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties : By modulating neurotransmitter systems, these compounds could potentially offer protection against neurodegenerative diseases.

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted the effectiveness of thienopyrazole derivatives in inhibiting the proliferation of various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells.
    • Study Reference : PubMed reported on the synthesis and biological evaluation of related pyrazole derivatives showing similar anticancer properties.
  • Neuropharmacological Effects : Another research paper examined the interaction of thienopyrazoles with serotonin receptors, suggesting potential applications in treating mood disorders.
    • Findings : The compound exhibited affinity for serotonin receptors, indicating its potential as an antidepressant or anxiolytic agent.
  • Anti-inflammatory Mechanism : Research indicated that thienopyrazole derivatives could inhibit the expression of inflammatory markers in vitro, supporting their use in treating inflammatory diseases.
    • Mechanism : The inhibition of NF-kB signaling pathways was noted as a key mechanism behind the anti-inflammatory effects.

Q & A

Q. Strategy :

  • Lipophilicity adjustment : Replace fluorophenyl with trifluoromethyl to enhance metabolic stability .
  • Solubility enhancement : Introduce PEGylated side chains or sulfonate groups .
  • SAR studies : Systematically vary substituents (e.g., alkyl vs. aryl groups) and test in vitro ADME assays .

Advanced: What in silico methods predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or CDK2) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR models : Train on datasets with IC₅₀ values to predict activity of novel analogs .

Advanced: How to assess metabolic stability in preclinical models?

  • Liver microsomal assays : Incubate with rat/human microsomes and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
  • Plasma stability : Monitor degradation in plasma at 37°C over 24 hours .

Advanced: How to evaluate toxicity in preclinical models?

  • Acute toxicity : Administer 50–2000 mg/kg doses in Wistar rats (OECD 423) and monitor for 14 days .
  • Genotoxicity : Conduct Ames test (OECD 471) with TA98 and TA100 strains .
  • Histopathology : Examine liver/kidney sections for necrosis or inflammation post-administration .

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